molecular formula C11H20N2O4 B4033432 diethyl 1,4-diazepane-1,4-dicarboxylate

diethyl 1,4-diazepane-1,4-dicarboxylate

Cat. No.: B4033432
M. Wt: 244.29 g/mol
InChI Key: BKMIYLBTOKHSBI-UHFFFAOYSA-N
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Description

Diethyl 1,4-diazepane-1,4-dicarboxylate is an organic compound that belongs to the class of diazepanes It is characterized by a seven-membered ring containing two nitrogen atoms at positions 1 and 4, with ester groups attached to these nitrogen atoms

Scientific Research Applications

Diethyl 1,4-diazepane-1,4-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 1,4-diazepane-1,4-dicarboxylate typically involves the reaction of ethyl acetoacetate with ethylenediamine under controlled conditions. The reaction proceeds through a cyclization process, forming the seven-membered diazepane ring. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require heating to facilitate the cyclization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Diethyl 1,4-diazepane-1,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Mechanism of Action

The mechanism by which diethyl 1,4-diazepane-1,4-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or materials science.

Comparison with Similar Compounds

Similar Compounds

  • Di(tert-butyl) 1,4-diazepane-1,4-dicarboxylate
  • 1,4-diazepane-1,4-dicarboxylate

Uniqueness

Diethyl 1,4-diazepane-1,4-dicarboxylate is unique due to its specific ester groups, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

diethyl 1,4-diazepane-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-3-16-10(14)12-6-5-7-13(9-8-12)11(15)17-4-2/h3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMIYLBTOKHSBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCCN(CC1)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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